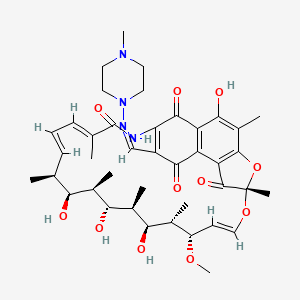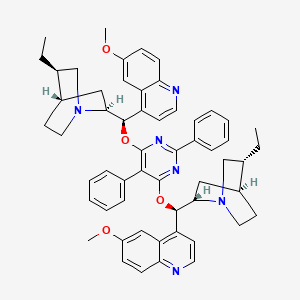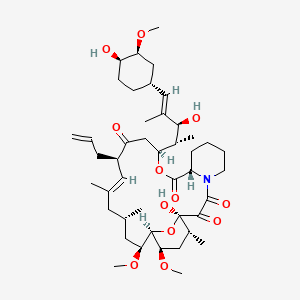
6-O-甲苯磺酰基-D-甘露糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-O-Tosyl-D-mannose is an indispensable compound within the biomedical sector. It strategically tackles a diverse range of maladies, boasting profound potential. This agent effectively combats bacterial and viral afflictions, encompassing tuberculosis and influenza . Its pivotal role in advancing novel antibiotics and antiviral agents stems from its potent antimicrobial attributes .
Synthesis Analysis
A series of compounds associated with naturally occurring and biologically relevant glycans consisting of α-mannosides were prepared and analyzed using collision-induced dissociation (CID), energy-resolved mass spectrometry (ERMS), and 1H nuclear magnetic resonance spectroscopy . The reaction of bulky 6-O-trityl protected dihydroxy donor produced the corresponding 1→6 glycoside in relatively lower yield, as in that case generation of 2→6 glycoside side products increased .
Molecular Structure Analysis
The major diastereomer formed in the Barbier-type metal-mediated allylation of D-mannose has previously been shown to adopt a perfectly linear conformation, both in solid state and in solution, resulting in the formation of hydrogen-bonded networks and subsequent aggregation from aqueous solution upon stirring . The binary melting point diagram of the system was determined by differential scanning calorimetry analysis, and the obtained results, along with structure determination by single crystal X-ray diffraction, confirmed that allylated mannose forms a true racemate .
Chemical Reactions Analysis
The 6-O-Tosyl-D-mannose molecule contains a total of 40 bond(s). There are 22 non-H bond(s), 9 multiple bond(s), 8 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 aldehyde(s) (aliphatic), 4 hydroxyl group(s), 4 secondary alcohol(s), and 1 sulfonate(s) (thio-/dithio-) .
Physical And Chemical Properties Analysis
The binary melting point diagram of the system was determined by differential scanning calorimetry analysis, and the obtained results, along with structure determination by single crystal X-ray diffraction, confirmed that allylated mannose forms a true racemate .
科学研究应用
Biological Production of D-Mannose
D-Mannose is an epimer of glucose at the C-2 position and exists in nature as a component of mannan . It is used widely in food, medicine, cosmetic, and food-additive industries due to its low-calorie and non-toxic features . It is also used as a starting material to synthesize immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol .
Physiological Benefits on Health
D-Mannose exhibits many physiological benefits on health such as immune system enhancement, diabetes mellitus management, intestinal diseases treatment, and urinary tract infections prevention .
Enzymatic Conversion for D-Mannose Production
Different D-mannose-producing enzymes from various sources are discussed in detail with regard to their biochemical characteristics, catalytic efficiency, and reaction kinetics for D-mannose production . Four types of microbial enzymes are reported to have potential applications for the production of D-mannose, including D-lyxose isomerase (LIase, EC 5.3.1.15), D-mannose isomerase (MIase, EC 5.3.1.7), cellobiose 2-epimerase (CEase, EC 5.1.3.11), and D-mannose 2-epimerase (MEase, EC 5.1.3.-) .
Prevention of Urinary Tract Infections
Research suggests that supplemented D-mannose could be a promising alternative or complementary remedy especially as a prophylaxis for recurrent urinary tract infections . When excreted in urine, D-mannose potentially inhibits Escherichia coli, the main causative organism of urinary tract infections, from attaching to urothelium and causing infection .
5. Dietary Supplement for Urinary Tract Health D-Mannose is commonly marketed as a dietary supplement for urinary tract health . Research suggests that free D-mannose in urine has the potential to saturate E. coli FimH structures, and subsequently block E. coli adhesion to urinary tract epithelial cells .
Alternative Treatment Options
With the development of antibiotic resistance being a major concern, D-mannose presents a demand for alternative treatment options . This case example offers low-level evidence for keeping D-mannose on-hand for immediate use upon symptom onset .
作用机制
Target of Action
The primary target of 6-O-Tosyl-D-mannose is the mannose receptor . The mannose receptor is a unique multidomain, multifunctional endocytic receptor belonging to the C-type lectin family . These receptors are involved in antigen capture, recognition of mannosylated structures of pathogenic cell walls, and may be overexpressed in certain diseased states .
Mode of Action
It is known that mannose conjugates and mannosylated nanocarriers target these intracellular pathogens by promoting uptake of the drug-loaded mannosylated constructs in the infected cells via the mannose receptor .
Biochemical Pathways
The mammalian O-mannosylation pathway for protein post-translational modification is intricately involved in modulating cell−matrix interactions in the musculature and nervous system . Defects in enzymes of this biosynthetic pathway are causative for multiple forms of congenital muscular dystrophy . Mannose is transported into mammalian cells through facilitated diffusion by glucose transporters (GLUT). Once inside the cell, mannose is phosphorylated by hexokinase .
Pharmacokinetics
It is known that the compound is a mannose-protected d-mannose This suggests that it may be metabolized or modified in the body to release the active mannose moiety
Result of Action
6-O-Tosyl-D-mannose has been reported to have profound potential in combating bacterial and viral afflictions, including tuberculosis and influenza . This suggests that the compound’s action results in the inhibition of these pathogens, likely through its interaction with the mannose receptor and subsequent effects on cellular processes .
安全和危害
The safety data sheet for D(+)-Mannose suggests that if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes .
未来方向
6-O-Tosyl-D-mannose has been proposed as an alternative approach for managing UTIs since it can inhibit the bacterial adhesion to the urothelium . It could play a beneficial role in the treatment of a variety of diseases, including cancers and inflammatory diseases, and could be a novel therapeutic strategy that deserves continued evaluation .
属性
IUPAC Name |
[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-7-11(16)13(18)12(17)10(15)6-14/h2-6,10-13,15-18H,7H2,1H3/t10-,11-,12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJLNPUSKXXYSV-FDYHWXHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

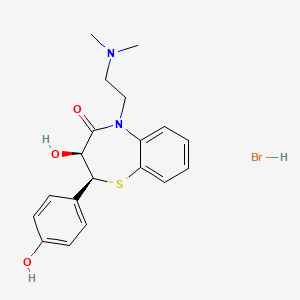
![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)
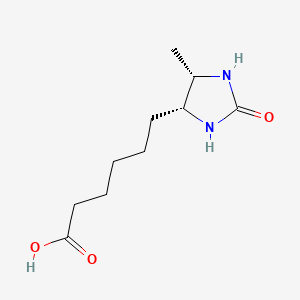
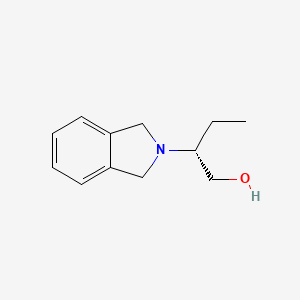


![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)

